Salviadienol B

Descripción

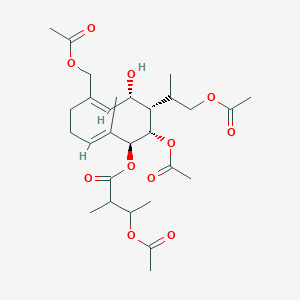

Salviadienol B is a germacrane-type sesquiterpene isolated from the aerial parts of Salvia chinensis Benth. . It was identified alongside its structural analog, salviadienol A, during phytochemical investigations of the plant's 70% ethanol extract. The compound belongs to the sesquiterpene ester class, characterized by a germacrane skeleton functionalized with oxygenated groups. Its isolation involved sequential partitioning (petroleum ether, chloroform, ethyl acetate) followed by chromatographic purification using Sephadex LH-20 and silica gel columns .

Propiedades

Fórmula molecular |

C28H42O11 |

|---|---|

Peso molecular |

554.6 g/mol |

Nombre IUPAC |

[(1S,2E,6Z,8S,9S,10S)-10-acetyloxy-6-(acetyloxymethyl)-9-(1-acetyloxypropan-2-yl)-8-hydroxy-2-methylcyclodeca-2,6-dien-1-yl] 3-acetyloxy-2-methylbutanoate |

InChI |

InChI=1S/C28H42O11/c1-15-10-9-11-23(14-36-20(6)30)12-24(33)25(16(2)13-35-19(5)29)27(38-22(8)32)26(15)39-28(34)17(3)18(4)37-21(7)31/h10,12,16-18,24-27,33H,9,11,13-14H2,1-8H3/b15-10+,23-12-/t16?,17?,18?,24-,25-,26-,27-/m0/s1 |

Clave InChI |

AMEGJGMXMRBPRX-BJBPTUQLSA-N |

SMILES isomérico |

C/C/1=C\CC/C(=C/[C@@H]([C@@H]([C@@H]([C@H]1OC(=O)C(C)C(C)OC(=O)C)OC(=O)C)C(C)COC(=O)C)O)/COC(=O)C |

SMILES canónico |

CC1=CCCC(=CC(C(C(C1OC(=O)C(C)C(C)OC(=O)C)OC(=O)C)C(C)COC(=O)C)O)COC(=O)C |

Sinónimos |

salviadienol B |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Oxidative Stress Modulation

Sal B exhibits significant antioxidant properties by neutralizing reactive oxygen species (ROS) and stabilizing mitochondrial membranes. Key findings include:

| Parameter | H₂O₂ Exposure Alone | H₂O₂ + Sal B (50 µM) | Change (%) |

|---|---|---|---|

| Cell viability | 42% | 78% | +85.7% |

| Mitochondrial membrane potential (ΔΨm) | Low | Stabilized | +120% |

| Apoptotic cell ratio | 35% | 12% | -65.7% |

Source: Flow cytometry and biochemical assays

Mechanism :

-

Reduces H₂O₂-induced ROS by scavenging free radicals.

-

Inhibits mitochondrial permeability transition pore (mPTP) opening, preserving ΔΨm .

Enzyme Regulation

Sal B modulates metalloproteinases (MMPs) and their inhibitors (TIMPs), critical in extracellular matrix remodeling:

| Protein Target | Expression Level (H₂O₂) | Expression Level (H₂O₂ + Sal B) |

|---|---|---|

| MMP-2 | ↑ 3.2-fold | ↓ 1.8-fold |

| MMP-9 | ↑ 2.7-fold | ↓ 1.5-fold |

| TIMP-2 | ↓ 60% | ↑ 90% |

Source: Western blotting and qRT-PCR

Reaction Pathway :

-

Sal B suppresses STAT3 phosphorylation (p-STAT3), blocking its nuclear translocation and pro-inflammatory signaling .

Redox Cycling Activity

While not explicitly detailed for Sal B, analogous phenolic acids undergo redox cycling via:

-

Electron donation : Phenolic hydroxyl groups reduce Fe³⁺ to Fe²⁺, inhibiting Fenton reactions.

-

Radical stabilization : Delocalization of unpaired electrons in aromatic rings quenches ROS .

Key Limitations in Current Data

-

Nomenclature clarity : "Salviadienol B" may refer to a less-studied analog or a misstated term; confirm compound identity.

-

Reaction specificity : Existing studies focus on biochemical interactions rather than traditional organic reactions (e.g., esterifications, oxidations).

For further analysis, verification of the compound name and access to specialized organic chemistry databases are recommended.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Salviadienol A

Salviadienol A, a structural analog of salviadienol B, shares the germacrane skeleton but differs in substituent patterns. Key distinctions include:

- Molecular Formula: Salviadienol A (C${28}$H${42}$O$_{12}$) vs.

- Functional Groups: Salviadienol A features four ester groups, including a 3′-acetoxy-2′-methylbutyroyloxy moiety at C-9, whereas this compound likely varies in the position or type of acyloxy substituents .

- Physicochemical Properties : Both compounds are isolated as colorless oils, suggesting similar polarity and solubility profiles .

Germacrane Sesquiterpenes in Salvia Species

This compound belongs to a broader class of germacrane derivatives, which are prevalent in Salvia species. Comparisons with related compounds include:

- Germacrene B: A bicyclic sesquiterpene hydrocarbon lacking oxygenated groups, commonly found in Salvia essential oils. Unlike this compound, germacrene B is volatile and contributes to aromatic profiles .

- δ-Cadinene: A cadinane-type sesquiterpene with a distinct bicyclic structure. While δ-cadinene shares a sesquiterpene backbone with this compound, its lack of oxygenated functional groups results in divergent chemical reactivity and bioavailability .

Salvianolic Acid B

Though structurally distinct (a phenolic acid derivative), salvianolic acid B is another bioactive compound from Salvia species. Key contrasts include:

- Chemical Class: Salvianolic acid B is a caffeic acid oligomer (C${36}$H${30}$O$_{16}$), whereas this compound is a terpenoid .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Research Implications and Gaps

- Structural Diversity: The esterification patterns in salviadienol A and B highlight the metabolic plasticity of Salvia species in producing sesquiterpene derivatives, which may influence their biological interactions .

- Bioactivity Potential: While salvianolic acid B has been extensively studied for therapeutic applications , the germacrane sesquiterpenes like this compound warrant further investigation into their antioxidant, anti-inflammatory, or cytotoxic properties.

- Analytical Challenges: Differences in volatility and polarity between this compound (non-volatile, polar) and germacrene B (volatile, non-polar) underscore the need for tailored extraction and chromatographic methods .

Q & A

Q. Advanced Research Focus

- Hypothesis-Driven Design : Align assays with mechanistic hypotheses (e.g., enzyme inhibition, receptor binding) using positive/negative controls .

- Dose-Response Curves : Include multiple concentrations (IC/EC calculations) and triplicate measurements to assess reproducibility .

- Cell-Based Assays : Use validated cell lines (e.g., ATCC) with viability assays (MTT, resazurin) to rule out cytotoxicity confounding results .

Data Validation : Cross-validate findings using orthogonal methods (e.g., Western blot for protein expression alongside activity assays) .

What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Focus

Contradictions may arise from:

- Source Variability : Differences in plant chemotypes or extraction methods. Standardize starting material via metabolomic profiling .

- Assay Conditions : Compare buffer pH, temperature, and cofactors across studies .

- Statistical Analysis : Apply meta-analysis tools to assess heterogeneity (e.g., I statistic) and identify confounding variables .

Recommendation : Replicate conflicting experiments under identical conditions and publish raw data for transparency .

How should researchers conduct a systematic literature review on this compound?

Q. Basic Research Focus

- Databases : Use PubMed, SciFinder, and Web of Science with keywords: This compound, biosynthesis, pharmacokinetics, structure-activity relationship .

- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with full experimental details. Exclude non-English studies or those lacking controls .

- Quality Assessment : Evaluate studies for internal validity (e.g., blinding, sample size justification) and external validity (e.g., cell/animal model relevance) .

What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Q. Advanced Research Focus

- Parametric Tests : Use ANOVA with post-hoc Tukey tests for normally distributed data. For non-normal data, apply Kruskal-Wallis .

- Sample Size Justification : Calculate power (≥80%) using pilot data or prior studies (e.g., G*Power software) .

- Error Reporting : Include 95% confidence intervals and standard deviations (not just p-values) .

Limitations : Address batch effects in in vivo studies via mixed-effects models .

How can researchers ensure reproducibility when synthesizing this compound derivatives?

Q. Advanced Research Focus

- Reaction Optimization : Document catalyst loading, solvent purity, and reaction kinetics (TLC/GC-MS monitoring) .

- Analytical Documentation : Provide NMR/HRMS spectra for all intermediates and final compounds in supplementary materials .

- Batch Tracking : Record supplier details (e.g., solvent lot numbers) to identify variability sources .

What ethical considerations apply to in vivo studies involving this compound?

Q. Basic Research Focus

- Animal Welfare : Follow ARRIVE guidelines for humane endpoints, randomization, and blinding .

- Data Integrity : Avoid selective reporting by pre-registering protocols (e.g., OSF Registries) and sharing negative results .

- Compliance : Obtain approval from institutional ethics committees and cite approval ID in publications .

How should contradictory findings between in vitro and in vivo models of this compound’s efficacy be addressed?

Q. Advanced Research Focus

- Pharmacokinetic Factors : Assess bioavailability (e.g., plasma concentration via LC-MS) and tissue distribution discrepancies .

- Metabolite Interference : Profile metabolites (e.g., liver microsome assays) to identify active/inactive forms .

- Model Limitations : Compare species-specific target expression (e.g., qPCR/Western blot) to validate translational relevance .

What methodologies validate the proposed biosynthetic pathway of this compound?

Q. Advanced Research Focus

- Isotopic Labeling : Use -glucose tracing to track precursor incorporation via NMR .

- Gene Knockout : Employ CRISPR/Cas9 in host organisms to disrupt candidate genes and monitor intermediate accumulation .

- Enzymatic Assays : Recombinantly express enzymes (e.g., cytochrome P450s) and measure substrate conversion in vitro .

How can researchers optimize data presentation for publications on this compound?

Q. Basic Research Focus

- Figures : Use scatter plots for dose-response data (with error bars) and heatmaps for omics datasets .

- Tables : Include physicochemical properties (logP, solubility) and bioactivity metrics (IC, selectivity indices) .

- Supplementary Materials : Provide raw NMR/MS files, assay protocols, and statistical code (e.g., R/Python scripts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.